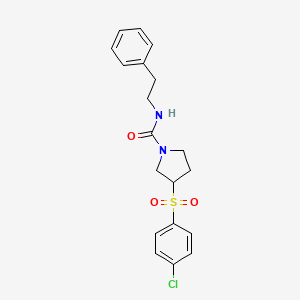
3-((4-chlorophenyl)sulfonyl)-N-phenethylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonyl derivative, which are often used in the synthesis of various organic compounds due to their reactivity . Sulfonyl compounds are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, sulfonyl derivatives are often synthesized through substitution reactions involving sulfonyl chlorides . The synthesis of similar compounds often involves multi-step processes, including the formation of N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as UV-Vis, FT-IR, MS, 1H- and 13C-NMR . These techniques can provide information about the types of bonds present in the molecule, the functional groups, and the overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving sulfonyl derivatives can be quite diverse. For example, protodeboronation of pinacol boronic esters has been reported . In addition, sulfonyl derivatives can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations .Physical And Chemical Properties Analysis
The physical and chemical properties of sulfonyl derivatives can be influenced by the presence of the sulfonyl group and other substituents on the molecule . These properties can include thermal stability, reactivity, and solubility .Applications De Recherche Scientifique
Polymer Synthesis and Applications
Sulfonamide derivatives and related compounds play a crucial role in the development of advanced polymers. For instance, the reactions of oxidative sulfamidation lead to the formation of heterocyclic structures such as substituted N-sulfonylpyrrolidines, which are valuable in synthesizing polymers with specific properties (Moskalik et al., 2017). Similarly, aromatic polyamides incorporating ether-sulfone linkages, derived from ether-sulfone-dicarboxylic acids, have been prepared, demonstrating significant solubility and thermal resistance, making them suitable for high-performance materials (Hsiao & Huang, 1997).
Chemical Synthesis and Characterization
The preparation of macrocyclic aromatic ether sulfones bearing carboxylic groups showcases the versatility of sulfone and related compounds in synthesizing complex chemical structures (Rodewald & Ritter, 1997). This chemical versatility extends to the synthesis of new polyamides and poly(amide-imide)s, where compounds such as 2,2-bis(4-aminophenoxy) benzonitrile are pivotal in creating polymers with enhanced thermal and mechanical properties (Saxena et al., 2003).
Antimicrobial Activity and Heavy Metal Adsorption
Derivatives of sulfonamides and related structures have been evaluated for antimicrobial activities, indicating their potential in developing new antimicrobial agents (Fadel & Al-Azzawi, 2021). Additionally, polyamides and polythioamides with pendent chlorobenzylidine rings have been synthesized for heavy metal ion adsorption studies, offering insights into environmental remediation applications (Ravikumar et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-16-6-8-17(9-7-16)26(24,25)18-11-13-22(14-18)19(23)21-12-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQMKNPSGVDYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
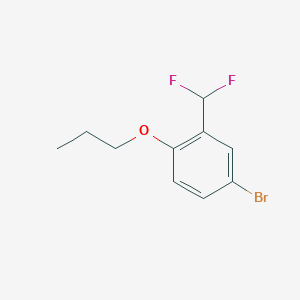
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2702285.png)
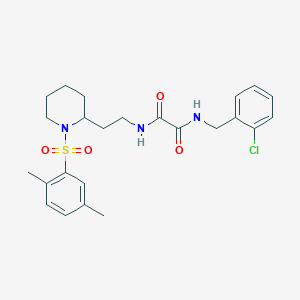
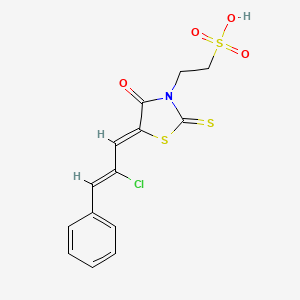
![3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2702290.png)
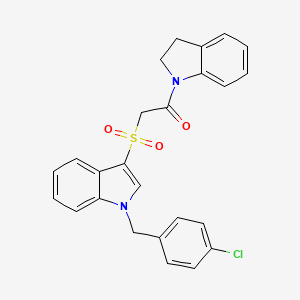
![(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B2702292.png)


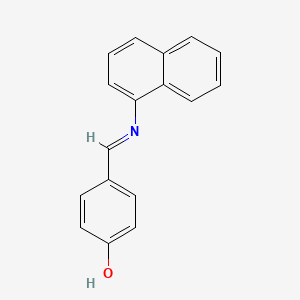
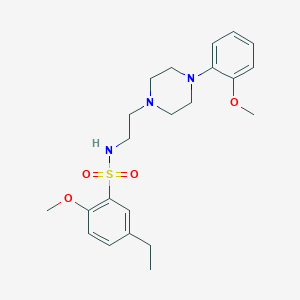
![2-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B2702301.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2702304.png)
![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2702307.png)
